Structural Novelty: Rigid Azetidine Spacer Distinguishes From Flexible-Linked Piperazinylquinoxaline PI3K Inhibitors
This compound features a rigid four-membered azetidine ring directly connecting the 6-chloroquinoxaline core to the piperazin-2-one motif. In the established piperazinylquinoxaline PI3K inhibitor series, the most potent analog (Compound 41) employs a flexible, unconstrained piperazine linker and exhibits a PI3Kα IC50 of 24 nM [1]. While direct activity data for the target compound is unavailable in public literature, the rigid azetidine spacer is a known medicinal chemistry strategy to reduce entropic penalty upon binding and improve selectivity profile [2]. The closest commercial building block, 4-(azetidin-3-yl)piperazin-2-one (CAS 1257293-70-1), lacks the chloroquinoxaline pharmacophore entirely and is therefore functionally incompatible with quinoxaline-targeted applications .
| Evidence Dimension | Linker rigidity and influence on target engagement |
|---|---|
| Target Compound Data | Azetidine spacer: constrained dihedral angle; potential for reduced entropic penalty upon binding (no direct Ki/IC50 available for the target compound) |
| Comparator Or Baseline | Flexible piperazine-linked analog (Compound 41, PI3Kα IC50=24 nM); 4-(azetidin-3-yl)piperazin-2-one (CAS 1257293-70-1), which lacks the quinoxaline pharmacophore |
| Quantified Difference | Cannot compute direct potency difference. Structural differentiation: rigid sp3 azetidine verses flexible piperazine linker; present vs. absent chloroquinoxaline moiety. |
| Conditions | Structural comparison based on SMILES and crystal structure/template analysis; PI3Kα data from competitive fluorescent polarization assay [1]. |
Why This Matters
For medicinal chemistry teams procuring building blocks for structure-activity relationship (SAR) exploration, the azetidine spacer offers a specific conformational constraint absent in commercial piperazinylquinoxaline tool compounds, enabling exploration of novel Ki/IC50 vectors.
- [1] Wu, P.; Su, Y.; Guan, X.; Liu, X.; Zhang, J.; Dong, X.; Huang, W.; Hu, Y. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE 2012, 7(8), e43171. View Source
- [2] St. Jean, D. J.; Fotsch, C. Mitigating Heterocycle Metabolism in Drug Discovery. J. Med. Chem. 2012, 55(13), 6002–6020. View Source
